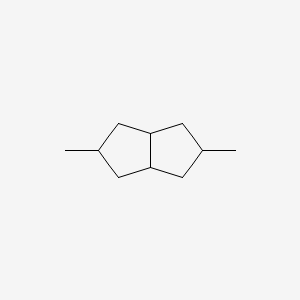
3-(2-Bromophenyl)morpholine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromophenyl)morpholine hydrochloride is an organic compound with the molecular formula C10H12BrNO·HCl. It is a derivative of morpholine, where the morpholine ring is substituted with a bromophenyl group at the 3-position.
Métodos De Preparación
The synthesis of 3-(2-Bromophenyl)morpholine hydrochloride typically involves a multi-step process. One common method starts with the bromination of aniline to produce 2-bromoaniline. This intermediate is then reacted with epichlorohydrin to form 3-(2-bromophenyl)oxirane. The oxirane is subsequently opened with morpholine to yield 3-(2-bromophenyl)morpholine, which is finally converted to its hydrochloride salt by treatment with hydrochloric acid .
Análisis De Reacciones Químicas
3-(2-Bromophenyl)morpholine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The aromatic ring can be reduced to form cyclohexyl derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(2-Bromophenyl)morpholine hydrochloride has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting the central nervous system.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromophenyl)morpholine hydrochloride is not well-documented. its effects are likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, due to the presence of the bromophenyl and morpholine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
3-(2-Bromophenyl)morpholine hydrochloride can be compared with other bromophenyl-substituted morpholines, such as 4-(3-bromophenyl)morpholine hydrochloride and 2-(3-bromophenyl)morpholine hydrochloride. These compounds share similar structural features but differ in the position of the bromophenyl substitution on the morpholine ring. The unique position of the bromophenyl group in 3-(2-Bromophenyl)morpholine hydrochloride may confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C10H13BrClNO |
|---|---|
Peso molecular |
278.57 g/mol |
Nombre IUPAC |
3-(2-bromophenyl)morpholine;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c11-9-4-2-1-3-8(9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H |
Clave InChI |
SFHWUSCPLQPIJM-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)C2=CC=CC=C2Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B13831616.png)

![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)


![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13831640.png)




